3-Hydroxyvalproic acid
Overview
Description
3-Hydroxyvalproic acid, also known as 3-hydroxy-2-propylpentanoic acid, is an organic compound belonging to the class of hydroxy fatty acids. These are fatty acids in which the chain bears a hydroxyl group. This compound is a metabolite of valproic acid, a widely used antiepileptic drug .
Mechanism of Action
Target of Action
3-Hydroxyvalproic acid, also known as 3-Hydroxy-2-propylpentanoic acid, is primarily used as an anticonvulsant to control complex partial seizures and both simple and complex absence seizures . The primary targets of this compound are the GABA (gamma-aminobutyric acid) receptors in the brain . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .
Mode of Action
It is proposed that it affectsGABA levels , blocks voltage-gated sodium channels , inhibits histone deacetylases , and increases LEF1 . By increasing GABA levels, it enhances the inhibitory effects on neuronal excitability, which can help control seizures .
Biochemical Pathways
This compound affects several biochemical pathways. It is thought to impact fatty acid metabolism, leading to less incorporation of fatty acid substrates in sterols and glycerolipids . This can impact membrane fluidity and result in an increased action potential threshold, potentially contributing to its antiepileptic action .
Pharmacokinetics
This compound is characterized by dose-limited absorption and nonlinear plasma protein binding . It undergoes metabolism in the liver through glucuronide conjugation and mitochondrial β-oxidation . The elimination half-life is between 9–16 hours, and it is excreted in the urine .
Result of Action
The primary result of the action of this compound is the control of seizures. By increasing GABA levels and affecting other targets, it reduces neuronal excitability, which can help prevent the onset of seizures . Additionally, it has been investigated for neuroprotective, anti-manic, and anti-migraine effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and efficacy due to potential drug-drug interactions . Furthermore, individual patient factors such as age, weight, and overall health status can also influence the drug’s action .
Biochemical Analysis
Biochemical Properties
3-Hydroxyvalproic acid plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules .
Cellular Effects
It has been suggested that it may have promising effects in regulating glucose and lipid metabolism .
Molecular Mechanism
It is a metabolite of valproic acid, which is known to affect GABA levels, block voltage-gated sodium channels, inhibit histone deacetylases, and increase LEF1 .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been extensively studied. Rodent models have been used to study the effects of valproic acid, the parent compound of this compound .
Metabolic Pathways
This compound is involved in the metabolic pathways of valproic acid. Known pathways of valproic acid metabolism include β-oxidation in the tricarboxylic acid cycle (acetylation), oxidation with the participation of cytochrome P-450 isoenzymes (P-oxidation), and glucuronidation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxyvalproic acid can be synthesized through the hydroxylation of valproic acid. This process typically involves the use of oxidizing agents under controlled conditions to introduce the hydroxyl group into the valproic acid molecule .
Industrial Production Methods: Industrial production of this compound often involves the use of biocatalysts or chemical catalysts to achieve the hydroxylation of valproic acid. The process is optimized to ensure high yield and purity of the product .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form 3-oxovalproic acid.
Reduction: The hydroxyl group can be reduced to form valproic acid.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Substitution Reagents: Various halogenating agents can be used for substitution reactions
Major Products:
Oxidation: 3-Oxovalproic acid.
Reduction: Valproic acid.
Substitution: Various substituted valproic acid derivatives
Scientific Research Applications
3-Hydroxyvalproic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Studied for its role as a metabolite of valproic acid and its effects on biological systems.
Medicine: Investigated for its potential therapeutic effects and its role in the metabolism of valproic acid.
Industry: Used in the production of pharmaceuticals and other chemical products .
Comparison with Similar Compounds
Valproic Acid: The parent compound of 3-Hydroxyvalproic acid, widely used as an antiepileptic drug.
3-Oxovalproic Acid: An oxidized form of this compound.
2-ene-Valproic Acid: Another metabolite of valproic acid with distinct chemical properties
Uniqueness: this compound is unique due to the presence of the hydroxyl group, which imparts distinct chemical and biological properties compared to its parent compound and other metabolites. This hydroxyl group allows for specific interactions with biological molecules and contributes to its unique pharmacological profile .
Properties
IUPAC Name |
3-hydroxy-2-propylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-3-5-6(8(10)11)7(9)4-2/h6-7,9H,3-5H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPFTSMZBSRZDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(CC)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10974384 | |
Record name | 3-Hydroxy-2-propylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10974384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58888-84-9 | |
Record name | 3-Hydroxyvalproic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58888-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxy-valproic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058888849 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxy-2-propylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10974384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-HYDROXY-VALPROIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CW51396YVP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-Hydroxyvalproic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013899 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.